molecular formula C10H19NO4 B8770245 Boc-5-amino valeric acid

Boc-5-amino valeric acid

Cat. No. B8770245
M. Wt: 217.26 g/mol
InChI Key: YBNDTDQOMDENAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
USRE030731

Procedure details

⟦The first novel analogue we synthesised, described fully below, was tyrosyl-5-aminopentanoylphenylalanylmethionine amide H212. BOC-5-aminopentanoic acid was coupled in the third cycle of the procedure, and the BOC-tyrosine in the fourth (last) cycle. The BOC-5-aminopentanoic acid (m.p. 47.5°-48.5° from diisopropyl ether--40°-60° petroleum ether) was prepared in 70% yield by the reaction of BOC-azide and 5-aminopentanoic acid in DMF in the presence of tetramethylguanidine. After ammonolysis of the completed peptide resin, the peptide amide was chromatographed and deprotected. The desired peptide H212 was obtained in 80% overall yield. In this analogue the peptide bond --CO--NH-- between 2Gly and 3Gly can be regarded as being replaced by --CH2 --CH2 --. In the second analogue prepared 5-t-butoxycarbonylamino-6-(4-hydroxyphenyl)-hexanoic acid was coupled in place of BOC--2Gly--OH in the solid phase procedure, and the addition of BOC--1Tyr--OH omitted. The completed analogue 5-amino-6-(4-hydroxyphenyl)-hexanoyl-glycyl-phenylalanyl-methionine amide H211 was obtained in 40% overall yield (the lower yield than obtained for analogue H212 is a reflection of the low incorporation obtained in the final coupling).⟧
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
BOC--1Tyr--OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
tyrosyl-5-aminopentanoylphenylalanylmethionine amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
5-t-butoxycarbonylamino-6-(4-hydroxyphenyl)-hexanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
BOC--2Gly--OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:11]([N:13](C(=O)CCCCN)[C@H:14]([C:22]([NH:24][C@H:25]([C:30]([NH2:32])=[O:31])[CH2:26][CH2:27][S:28][CH3:29])=[O:23])[CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:12])CC1C=CC(O)=CC=1.[C:40]([CH:47]([CH2:51][CH2:52][CH2:53][NH2:54])[C:48]([OH:50])=[O:49])([O:42][C:43]([CH3:46])([CH3:45])[CH3:44])=[O:41].C([NH:62][C@H:63]([C:72](O)=O)[CH2:64][C:65]1[CH:70]=[CH:69][C:68]([OH:71])=[CH:67][CH:66]=1)(OC(C)(C)C)=O.C(N=[N+]=[N-])(OC(C)(C)C)=O.NCC[CH2:88][CH2:89][C:90](O)=[O:91].CN(C)C(=N)N(C)C.C(OC(NC(CC1C=CC(O)=CC=1)CCCC(O)=O)=O)(C)(C)C>CN(C=O)C>[C:40]([CH:47]([CH2:51][CH2:52][CH2:53][NH2:54])[C:48]([OH:50])=[O:49])([O:42][C:43]([CH3:45])([CH3:46])[CH3:44])=[O:41].[NH2:62][CH:63]([CH2:64][C:65]1[CH:66]=[CH:67][C:68]([OH:71])=[CH:69][CH:70]=1)[CH2:72][CH2:88][CH2:89][C:90]([NH:1][CH2:2][C:11]([NH:13][C@H:14]([C:22]([NH:24][C@H:25]([C:30]([NH2:32])=[O:31])[CH2:26][CH2:27][S:28][CH3:29])=[O:23])[CH2:15][C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1)=[O:12])=[O:91]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N=[N+]=[N-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCCC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(N(C)C)=N)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
BOC--1Tyr--OH
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
tyrosyl-5-aminopentanoylphenylalanylmethionine amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CC1=CC=C(C=C1)O)C(=O)N([C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N)C(CCCCN)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC(C)(C)C)C(C(=O)O)CCCN
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O
Step Six
Name
5-t-butoxycarbonylamino-6-(4-hydroxyphenyl)-hexanoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC(CCCC(=O)O)CC1=CC=C(C=C1)O
Step Seven
Name
BOC--2Gly--OH
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
⟦The first novel analogue we synthesised
CUSTOM
Type
CUSTOM
Details
After ammonolysis of the completed peptide resin, the peptide amide was chromatographed
CUSTOM
Type
CUSTOM
Details
was obtained in 80% overall yield

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)C(C(=O)O)CCCN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%
Name
Type
product
Smiles
NC(CCCC(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N)CC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.